Phenyl isocyanate

Catalog No.
S539489
CAS No.
103-71-9
M.F
C7H5NO
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl isocyanate

CAS Number

103-71-9

Product Name

Phenyl isocyanate

IUPAC Name

isocyanatobenzene

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H

InChI Key

DGTNSSLYPYDJGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C=O

solubility

Decomposes in water, alcohol; very soluble in ether
Solubility in water: reaction

Synonyms

Fenylisokyanat; HSDB 5356; Isocyanatobenzene; Karbanil;

Canonical SMILES

C1=CC=C(C=C1)N=C=O

The exact mass of the compound Phenyl isocyanate is 119.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes in water, alcohol; very soluble in ethersolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74454. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Isocyanates - Supplementary Records. It belongs to the ontological category of isocyanates in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Phenyl isocyanate is a highly reactive, monofunctional aromatic isocyanate widely utilized as a precision derivatizing agent in analytical chemistry and a strict chain terminator in polymer synthesis. Characterized by the strong electron-withdrawing effect of its phenyl ring, it exhibits significantly faster reaction kinetics with nucleophiles—such as alcohols, amines, and thiols—compared to standard aliphatic isocyanates. In industrial and laboratory procurement, it is primarily selected for its ability to quantitatively form stable carbamates and ureas without the risk of cross-linking associated with diisocyanates. Its distinct reactivity profile and volatility make it a critical reagent for enhancing mass spectrometry sensitivity, executing rapid isotopic labeling in proteomics, and strictly controlling molecular weight in polyurethane prepolymer formulations [1].

Substituting phenyl isocyanate with aliphatic monoisocyanates, such as cyclohexyl isocyanate, severely compromises processability by drastically reducing reaction rates, often requiring elevated temperatures or higher catalyst loadings to achieve comparable conversions in derivatization workflows [1]. Conversely, attempting to use common aromatic diisocyanates like toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI) for derivatization or end-capping leads to catastrophic formulation failures. Because diisocyanates are difunctional, they propagate polymer chains and induce cross-linking, resulting in insoluble polyurea or polyurethane networks rather than the discrete, soluble, molecularly defined adducts required for analytical chromatography or thermoplastic processing[2].

Mass Spectrometry Sensitivity Enhancement via Carbamate Derivatization

When analyzing complex mixtures, underivatized alcohols often exhibit poor ionization efficiency. Derivatization with phenyl isocyanate converts these alcohols into corresponding phenyl carbamates, which possess significantly higher hydrophobicity and proton affinity. Head-to-head comparisons demonstrate that this conversion increases analytical detection sensitivity by 20-fold in Direct Analysis in Real Time (DART) mass spectrometry compared to the underivatized baseline[1].

Evidence DimensionMS analytical detection sensitivity
Target Compound Data20-fold sensitivity increase (as phenyl carbamate)
Comparator Or Baseline1x sensitivity (underivatized alcohol)
Quantified Difference20x enhancement in detection signal
ConditionsDART-MS analysis of alcohol mixtures

Enables the trace-level quantification of hydroxyl-containing compounds that would otherwise remain below the limit of detection in standard MS workflows.

Accelerated Nucleophilic Addition Kinetics

The electron-withdrawing nature of the phenyl ring makes phenyl isocyanate substantially more electrophilic than its aliphatic counterparts. In comparative kinetic studies of alcoholysis (e.g., with 2,2,2-trifluoroethanol), phenyl isocyanate achieved a 60% conversion within 15 minutes at standard conditions. In contrast, the sterically bulkier and less electrophilic cyclohexyl isocyanate reached only a 21% conversion in the exact same timeframe [1].

Evidence DimensionReaction conversion rate at 15 minutes
Target Compound Data60% conversion
Comparator Or BaselineCyclohexyl isocyanate (21% conversion)
Quantified Difference~2.8-fold higher conversion at the 15-minute mark
ConditionsReaction with 2,2,2-trifluoroethanol under standardized ambient conditions

Drastically shortens required reaction times and lowers thermal processing requirements for derivatization and synthesis workflows.

Rapid N-Terminal Peptide Labeling for Quantitative MS/MS

For quantitative proteomics, labeling speed and dynamic range are critical. Phenyl isocyanate (using d0- and d5-PIC isotopes) reacts quantitatively with peptide N-terminal amines within 15 minutes at neutral pH, leaving no residual unmodified peptide. This rapid kinetic profile outperforms traditional labeling reagents that often require hours, while maintaining a strictly linear quantitative response across a 10,000-fold range of peptide concentration ratios [1].

Evidence DimensionLabeling completion time and dynamic range
Target Compound Data15 minutes completion; 10,000-fold linear range
Comparator Or BaselineTraditional labeling reagents (1 to 16 hours)
Quantified Difference>4x to 60x reduction in required reaction time
ConditionsN-terminal labeling of proteolytic digests at neutral pH for LC-MS/MS

Streamlines high-throughput proteomic sample preparation while ensuring highly reproducible, artifact-free quantitative data.

Prevention of Cross-Linking in Prepolymer Synthesis

In the synthesis of processable polyurethane elastomers and aqueous dispersions, controlling molecular weight is paramount. While difunctional isocyanates (MDI/TDI) are used to build the polymer backbone, they inherently risk uncontrolled cross-linking and gelation if stoichiometry is imbalanced. Phenyl isocyanate, acting as a strictly monofunctional chain terminator, caps the reactive hydroxyl or amine termini, halting chain propagation and preventing the formation of insoluble networks [1].

Evidence DimensionNetwork formation behavior
Target Compound DataTerminates chains; maintains solubility/processability
Comparator Or BaselineMDI / TDI (Propagates chains; induces cross-linking)
Quantified Difference1 reactive NCO group vs. 2 reactive NCO groups
ConditionsPolyurethane/polyurea prepolymer formulation and curing

Guarantees the production of soluble, thermoplastic materials and stable dispersions by strictly capping reactive sites without inducing gelation.

Pre-Column Derivatization for HPLC/MS

Phenyl isocyanate is highly recommended for the pre-column derivatization of trace alcohols and amines in complex biological or environmental matrices. Because it boosts MS detection sensitivity by 20-fold and improves chromatographic retention [1], it is the reagent of choice when quantifying low-abundance metabolites that lack strong chromophores or easily ionizable groups.

Quantitative Proteomic Isotope Labeling

In comparative proteomics, d0- and d5-phenyl isocyanate are utilized for the rapid isotopic labeling of N-terminal peptides. Its ability to achieve quantitative conversion in under 15 minutes at neutral pH ensures high-throughput sample preparation with a massive 10,000-fold linear dynamic range, making it superior to slower, traditional labeling tags [2].

End-Capping in Specialty Polyurethane Synthesis

Industrial formulators use phenyl isocyanate as a precise chain terminator in the production of thermoplastic polyurethanes and aqueous polyurethane dispersions. By capping the active ends of prepolymers, it strictly controls molecular weight and prevents the unwanted gelation or cross-linking that would occur if excess diisocyanates were left unreacted [3].

Moisture Scavenging in Reactive Formulations

Due to its rapid reaction kinetics with nucleophiles, phenyl isocyanate is employed as an efficient moisture scavenger in highly sensitive urethane coatings and adhesives. It reacts preferentially and quickly with trace water to form stable, inert ureas, thereby protecting the primary diisocyanate components from premature degradation and extending shelf life [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes.
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
Colorless to yellow liquid with a pungent odor.

Color/Form

Liquid

XLogP3

2.7

Exact Mass

119.04

Boiling Point

163.0 °C
158-168 °C
325.4°F

Flash Point

132 °F (55.5 °C) (Open Cup)
51 °C c.c.
132°F (open cup)

Vapor Density

1.089

Density

1.08870 at 25.9 °C/4 °C; 1.0956 at 19.6 °C/4 °C; 1.092 at 15 °C/4 °C; 1.101 at 11.6 °C/4 °C
Relative density (water = 1): 1.095

LogP

log Kow = 2.59 (est)

Odor

Acrid odo

Appearance

Solid powder

Melting Point

Freezing point: -30 °C
-30 °C
-22°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

196GO6BSOH

GHS Hazard Statements

Aggregated GHS information provided by 272 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (79.41%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (87.13%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (86.03%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (91.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (37.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (87.13%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (96.32%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (43.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (38.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (14.34%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (26.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.57 mmHg
2.57 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.2

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

103-71-9

Wikipedia

Phenylisocyanate

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

Prepared by passing carbonyl chloride into a hot solution of aniline in toluene, saturated with hydrochloric acid.

General Manufacturing Information

Plastic material and resin manufacturing
Benzene, isocyanato-: ACTIVE
Nature of the binding group on the protein may be studied by reacting the protein with a series of "covering" groups. ...protein modifying reagents which have been used including ... phenyl isocyanate ...

Analytic Laboratory Methods

Aliphatic and aromatic isocyanates and their oligomers were determined in air by high performance thin-layer chromatography.
A reversed-phase high-performance liquid chromatography method for the determination of aliphatic and aromatic isocyanates in air is described.
Trace analysis of isocyanates in industrial atmosphere using gas chromatography & electron-capture detection.
Aromatic and aliphatic isocyanates in air were determined by high performance liquid chromatography
For more Analytic Laboratory Methods (Complete) data for PHENYL ISOCYANATE (6 total), please visit the HSDB record page.

Storage Conditions

Isocyanates are transported in railroad tank cars, tank trucks, tanks in ships, containers, and drums. They are stored in steel tanks and processed in steel equipment. For long-term storage stainless steel is recommended. To avoid contamination by atmospheric moisture, a dry air or inert gas blanket is essential. /Isocyanates/

Dates

Last modified: 08-15-2023
1: Johansson Mali'n T, Lindberg S, Åstot C. Novel glutathione conjugates of phenyl isocyanate identified by ultra-performance liquid chromatography/electrospray ionization mass spectrometry and nuclear magnetic resonance. J Mass Spectrom. 2014 Jan;49(1):68-79. doi: 10.1002/jms.3306. PubMed PMID: 24446265.
2: Servos MA, Smart NC, Kassabaum ME, Scholtens CA, Peters SJ. Phenyl isocyanate anion radicals and their cyclotrimerization to triphenyl isocyanurate anion radicals. J Org Chem. 2013 Apr 19;78(8):3908-17. doi: 10.1021/jo4003008. Epub 2013 Apr 10. PubMed PMID: 23541236.
3: Wong KT, Tanskanen JT, Bent SF. Formation of stable nitrene surface species by the reaction of adsorbed phenyl isocyanate at the Ge(100)-2 × 1 surface. Langmuir. 2013 Dec 23;29(51):15842-50. doi: 10.1021/la4036216. Epub 2013 Dec 10. PubMed PMID: 24359033.
4: Uehara K, Fukaya K, Mizuno N. Reactive N-protonated isocyanate species stabilized by bis(μ-hydroxo)divanadium(IV)-substituted polyoxometalate. Angew Chem Int Ed Engl. 2012 Jul 27;51(31):7715-8. doi: 10.1002/anie.201108205. Epub 2012 Jun 26. PubMed PMID: 22736381.
5: Lyons CE, Victor KG, Moshnikov SA, Bachmann LM, Baras AS, Dettmann KM, Cross JV, Templeton DJ. PICquant: a quantitative platform to measure differential peptide abundance using dual-isotopic labeling with 12C6- and 13C6-phenyl isocyanate. Anal Chem. 2011 Feb 1;83(3):856-65. doi: 10.1021/ac102461e. Epub 2010 Dec 30. PubMed PMID: 21192683; PubMed Central PMCID: PMC3079250.
6: Karol MH, Kramarik JA. Phenyl isocyanate is a potent chemical sensitizer. Toxicol Lett. 1996 Dec 16;89(2):139-46. PubMed PMID: 8960156.
7: Pauluhn J, Rüngeler W, Mohr U. Phenyl isocyanate-induced asthma in rats following a 2-week exposure period. Fundam Appl Toxicol. 1995 Feb;24(2):217-28. PubMed PMID: 7737433.
8: Nehéz M, Fischer GW, Nehéz I, Scheufler H, Dési I. Investigations on the acute toxic, cytogenetic, and embryotoxic activity of phenyl isocyanate and diethoxyphosphoryl isocyanate. Ecotoxicol Environ Saf. 1989 Apr;17(2):258-63. PubMed PMID: 2737118.
9: Ishido Y, Hirao I, Itoh K, Tamaki K, Araki Y. Dibutyltin oxide--phenyl isocyanate system for regioselective phenylcarbamoylation of the hydroxy-groups of ribonucleosides. Nucleic Acids Symp Ser. 1980;(8):s7-8. PubMed PMID: 7255200.
10: Ishido Y, Hirao I, Sakairi N, Araki Y. Regioselective phenylcarbamoylation of hydroxy-groups of ribonucleosides with bis(tributyltin) oxide--phenyl isocyanate system. Nucleic Acids Symp Ser. 1979;(6):s37-40. PubMed PMID: 547238.
11: Turnipseed SB, Clark SB, Karbiwnyk CM, Andersen WC, Miller KE, Madson MR. Analysis of aminoglycoside residues in bovine milk by liquid chromatography electrospray ion trap mass spectrometry after derivatization with phenyl isocyanate. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 May 15;877(14-15):1487-93. doi: 10.1016/j.jchromb.2009.03.025. Epub 2009 Mar 24. PubMed PMID: 19345161.
12: FARNWORTH AJ. The reaction between wool and phenyl isocyanate. Biochem J. 1955 Apr;59(4):529-33. PubMed PMID: 14363143; PubMed Central PMCID: PMC1215614.
13: Knapp S, Schreck RP, Carignan YP. A mechanistic study of the reaction of phenyl isocyanate with methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside. Carbohydr Res. 1990 Aug 15;203(2):290-5. PubMed PMID: 2276125.
14: Iarym-Agaeva NT, Putilina ON. [Photometric method of determining aniline and phenyl isocyanate in workplace air]. Gig Tr Prof Zabol. 1986 Oct;(10):56-7. Russian. PubMed PMID: 3792900.
15: Mason DE, Liebler DC. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. J Proteome Res. 2003 May-Jun;2(3):265-72. PubMed PMID: 12814266.
16: Marvania B, Kakadiya R, Christian W, Chen TL, Wu MH, Suman S, Tala K, Lee TC, Shah A, Su TL. The synthesis and biological evaluation of new DNA-directed alkylating agents, phenyl N-mustard-4-anilinoquinoline conjugates containing a urea linker. Eur J Med Chem. 2014 Aug 18;83:695-708. doi: 10.1016/j.ejmech.2014.06.066. Epub 2014 Jun 28. PubMed PMID: 25014640.
17: Hopkins SJ, Wormall A. Phenyl isocyanate protein compounds and their immunological properties. Biochem J. 1933;27(3):740-53. PubMed PMID: 16745152; PubMed Central PMCID: PMC1252938.
18: Hopkins SJ, Wormall A. Phenyl isocyanate protein compounds and their immunological properties: The gelatin compounds. Biochem J. 1933;27(5):1706-15. PubMed PMID: 16745289; PubMed Central PMCID: PMC1253085.
19: Davies R, Rydberg P, Westberg E, Motwani HV, Johnstone E, Törnqvist M. A new general pathway for synthesis of reference compounds of N-terminal valine-isocyanate adducts. Chem Res Toxicol. 2010 Mar 15;23(3):540-6. doi: 10.1021/tx900278p. PubMed PMID: 20085231.
20: Germain N, Müller I, Hanauer M, Paciello RA, Baumann R, Trapp O, Schaub T. Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. ChemSusChem. 2016 Jul 7;9(13):1586-90. doi: 10.1002/cssc.201600580. Epub 2016 Jun 20. PubMed PMID: 27319978.

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